molecular formula C15H16N2O B7479495 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline

2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline

Cat. No.: B7479495
M. Wt: 240.30 g/mol
InChI Key: XTDYUIOIHWSDIY-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline is a heterocyclic compound that combines a quinoline core with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline moiety is known for its presence in various biologically active compounds, while the pyrrolidine ring adds to the compound’s structural diversity and potential biological activity.

Preparation Methods

The synthesis of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic amine with a carbonyl compound in the presence of an acid catalyst. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde under basic conditions. Industrial production methods may involve the use of transition metal catalysts or green chemistry approaches to improve yield and reduce environmental impact .

Chemical Reactions Analysis

2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring can enhance binding affinity and selectivity for certain biological targets, leading to the inhibition of specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-10-13(15(18)17-8-4-5-9-17)12-6-2-3-7-14(12)16-11/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDYUIOIHWSDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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